3-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate
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Overview
Description
3-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate is a complex organic compound that features a unique combination of thiazole, triazole, and phenyl acetate groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of appropriate thiourea derivatives with α-haloketones under basic conditions.
Formation of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Coupling of the Thiazole and Triazole Rings: The thiazole and triazole rings are coupled through a condensation reaction, often facilitated by a base such as potassium carbonate.
Introduction of the Phenyl Acetate Group: The final step involves the esterification of the phenyl group with acetic anhydride in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl acetate group, where nucleophiles like amines or thiols replace the acetate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer properties, particularly against breast and lung cancer cell lines.
Mechanism of Action
The mechanism of action of 3-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may target enzymes involved in cell proliferation and apoptosis, such as kinases and proteases.
Pathways Involved: It may modulate signaling pathways like the PI3K/Akt pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives: These compounds share the trimethoxyphenyl and triazole motifs and have shown similar anticancer activities.
2-Aminothiazole Derivatives: These compounds also contain the thiazole ring and have been studied for their anticancer properties.
Uniqueness
3-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate is unique due to its specific combination of thiazole, triazole, and phenyl acetate groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H19N3O6S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
[3-[(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C22H19N3O6S/c1-12(26)31-15-7-5-6-13(8-15)9-18-21(27)25-22(32-18)23-20(24-25)14-10-16(28-2)19(30-4)17(11-14)29-3/h5-11H,1-4H3/b18-9- |
InChI Key |
TYCAVKHVFFRLOW-NVMNQCDNSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2 |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2 |
Origin of Product |
United States |
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